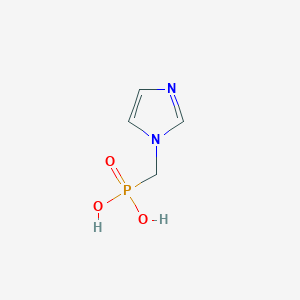

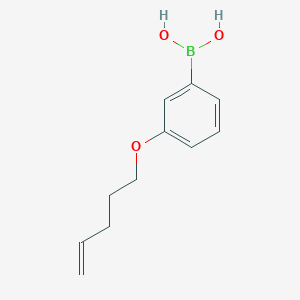

![molecular formula C7H6N4 B3195058 2-(1h-[1,2,3]Triazol-4-yl)pyridine CAS No. 88169-21-5](/img/structure/B3195058.png)

2-(1h-[1,2,3]Triazol-4-yl)pyridine

描述

2-(1h-[1,2,3]Triazol-4-yl)pyridine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2-(1H-[1,2,3]Triazol-4-yl)pyridine is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is still under investigation, but it is known to be involved in the regulation of the mitochondrial function, aging, and metabolic processes.

Mode of Action

This compound acts as a selective inhibitor of SIRT3 . It binds to the SIRT3 protein, thereby inhibiting its activity. The exact nature of this interaction and the resulting changes in the function of SIRT3 are still subjects of ongoing research.

Biochemical Pathways

The inhibition of SIRT3 by this compound can affect various biochemical pathways. SIRT3 is known to play a role in the regulation of the mitochondrial function and metabolism. Therefore, its inhibition can potentially impact these processes. The exact pathways and their downstream effects are still being studied .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 157-162 °c . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the action of this compound are still under investigation. Given its role as a SIRT3 inhibitor, it is likely to affect the function of mitochondria and metabolic processes within the cell .

生化分析

Biochemical Properties

2-(1H-[1,2,3]Triazol-4-yl)pyridine has been identified as a selective inhibitor of SIRT3, a member of the sirtuin family of proteins . It has been found to interact with SIRT3 with a higher selectivity compared to SIRT1 and SIRT2 . The nature of these interactions involves the compound binding to the active site of the enzyme, leading to its inhibition .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with SIRT3. In HepG2 cells exposed to cadmium, this compound was found to reduce the increase in deacetylated SOD2 expression induced by melatonin . This suggests that the compound can influence cell function by modulating the activity of SIRT3 and subsequently affecting the acetylation status of SOD2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to SIRT3 and inhibiting its activity . This leads to an increase in the acetylation of SOD2, a mitochondrial antioxidant enzyme . By inhibiting SIRT3, the compound can influence gene expression and enzyme activity, thereby affecting cellular metabolism .

Dosage Effects in Animal Models

In animal models, specifically in Sprague-Dawley rats, this compound was found to have significant effects when administered at a dosage of 5 mg/kg .

Metabolic Pathways

Given its interaction with SIRT3, it is likely that the compound may influence pathways related to mitochondrial metabolism

属性

IUPAC Name |

2-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUBDQDCAULSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(1H-[1,2,3]Triazol-4-yl)pyridine derivatives attractive ligands in coordination chemistry?

A1: These compounds are particularly interesting because they are structurally similar to 2,2'-bipyridine, a widely used chelating ligand. This similarity allows them to readily coordinate to various metal ions, including ruthenium(II) [, , ], iridium(III) [], copper(I) [, ], platinum(II), cobalt(II), and silver(I) []. This versatility opens up opportunities for designing metal complexes with tailored properties.

Q2: How are these ligands typically synthesized?

A2: The most common approach leverages the efficiency and robustness of click chemistry. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed. This reaction allows for the facile formation of the 1,2,3-triazole ring, linking the pyridine moiety to various substituents. This modular synthesis enables the incorporation of diverse functional groups, impacting the ligand's electronic and steric properties [, , , ].

Q3: Can you elaborate on how the electronic properties of these ligands influence the photophysical behavior of their ruthenium(II) complexes?

A3: Research has shown that incorporating electron-donating or electron-withdrawing groups onto the phenyl acetylene moiety significantly impacts the quantum yield of the resulting ruthenium(II) complexes []. This modification allows for the fine-tuning of the complexes' photophysical properties for specific applications, such as light harvesting in dye-sensitized solar cells [].

Q4: What is the significance of the "click-to-chelate" approach in the context of these ligands?

A4: The "click-to-chelate" approach refers to a strategy where the this compound ligand is first constructed via click chemistry and subsequently used to chelate metal ions. This approach has been successfully applied to synthesize complex macromolecular architectures, such as 3-arm and 4-arm star-branched polystyrene ruthenium(II) complexes. [, ]. The "click" reaction allows for the controlled introduction of the ligand onto polymeric scaffolds before metal complexation, enabling the design of sophisticated materials.

Q5: Have computational studies provided insights into the properties of these compounds?

A5: Yes, Density Functional Theory (DFT) calculations have proven invaluable in understanding the electronic structure and photophysical properties of this compound-based metal complexes. For instance, DFT calculations were used to analyze the emissive properties of ruthenium(II) polypyridyl complexes containing this ligand []. The calculations revealed that the lowest energy electronic transitions primarily originate from metal-to-ligand charge transfer (MLCT) transitions. Additionally, DFT calculations have been employed to rationalize the phosphorescence observed in iridium(III) complexes incorporating this ligand system [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194978.png)

![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)

![1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B3195008.png)

![5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene](/img/structure/B3195031.png)